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Compound of Interest

Compound Name: PF-1163A

Cat. No.: B15622924

An In-depth Examination of a Novel Antifungal Depsipeptide

Abstract

PF-1163A is a fungal secondary metabolite that has garnered significant interest within the
scientific community due to its potent and specific antifungal activity. This technical guide
provides a comprehensive overview of the origin, isolation, biological activity, and biosynthesis
of PF-1163A, tailored for researchers, scientists, and drug development professionals. The
compound, a unique 13-membered depsipeptide, is produced by a strain of Penicillium sp. and
exerts its antifungal effect through the targeted inhibition of ergosterol biosynthesis. This
document details the experimental protocols for the fermentation of the producing organism,
the isolation and purification of PF-1163A, and the assessment of its biological activity.
Furthermore, it elucidates the compound's novel biosynthetic pathway, which involves a
noncanonical polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) hybrid
enzyme.

Origin and Discovery

The compound PF-1163A was first isolated from the fermentation broth of a Penicillium
species.[1] The producing organism was cultured on a solid rice medium, from which PF-
1163A and its analogue, PF-1163B, were extracted and subsequently purified.[1] Initial
screenings revealed its potent growth inhibitory activity against the pathogenic fungus Candida
albicans, with the notable characteristic of low cytotoxicity against mammalian cells.[1]
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Physicochemical Properties

The structure of PF-1163A was elucidated through spectroscopic analyses and X-ray
crystallography of a derivative.[2] It is characterized as a 13-membered macrocyclic compound,
a depsipeptide, containing a derivative of N-methyl tyrosine and a hydroxy fatty acid.[2] PF-
1163A is a more polar form of PF-1163B.[3]

Property Value Reference
Molecular Formula C27H43NO6 [3]
Molecular Weight 477.6 g/mol [3]
CAS Number 258871-59-9 [3]
Appearance An oil [3]

. Soluble in DMF, DMSO,
Solubility [3114]
Ethanol, Methanol

Biological Activity: Antifungal Action

PF-1163A exhibits potent and specific antifungal activity, primarily against Candida albicans.[1]
Its mechanism of action is the inhibition of ergosterol biosynthesis, a critical component of the
fungal cell membrane.[1][5] Specifically, PF-1163A targets and inhibits C-4 sterol methyl
oxidase (Erg25p), an essential enzyme in the ergosterol pathway.[5][6] This inhibition leads to
the accumulation of 4,4-dimethylzymosterol and a depletion of ergosterol, ultimately disrupting
fungal cell membrane integrity and inhibiting growth.[6]

Organism Assay Activity Reference
Candida albicans MIC 8 ug/mL [3]
Saccharomyces IC50 (Ergosterol

o ; 12 ng/mL [31[7]
cerevisiae Synthesis)
Saccharomyces MIC (Erg25p

. N 12.5 ug/mL [31[7]
cerevisiae inhibition)
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Biosynthesis of PF-1163A

The biosynthesis of PF-1163A is orchestrated by a biosynthetic gene cluster featuring a
noncanonical polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) hybrid
enzyme. The key enzymes involved are PfaA (a PKS-NRPS hybrid), PfaB (a
prenyltransferase), and PfaC (a methyltransferase). The biosynthetic pathway has been
elucidated through heterologous expression experiments in Aspergillus oryzae.

The process begins with the PKS-NRPS hybrid enzyme, PfaA, which is notable for its unusual
domain organization, including tandem condensation (C) domains. PfaA is responsible for the
synthesis of the polyketide backbone and its conjugation with an amino acid. The subsequent
steps involve modifications by other enzymes in the cluster to yield the final PF-1163A

structure.
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Proposed biosynthetic pathway of PF-1163A.
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Experimental Protocols
Fermentation of Penicillium sp. for PF-1163A Production

This protocol is based on the solid-state fermentation method originally used for the discovery
of PF-1163A.[1]

Materials:

Producing strain: Penicillium sp.

Solid medium: Rice

Culture vessels: Suitable flasks for solid-state fermentation

Incubator

Procedure:

Prepare the solid rice medium in the culture vessels and sterilize by autoclaving.

Inoculate the sterile rice medium with a spore suspension or mycelial culture of the
Penicillium sp. strain.

Incubate the solid cultures under static conditions at an appropriate temperature (typically
25-28°C) for a period sufficient for secondary metabolite production (e.g., 14-21 days).

Monitor the cultures for fungal growth and the production of PF-1163A.

Extraction and Purification of PF-1163A

This protocol outlines the general steps for the extraction and purification of PF-1163A from the
solid fermentation culture.[1]

Materials:
o Ethyl acetate

« Silica gel for column chromatography
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Sephadex LH-20

Solvents for chromatography (e.g., hexane, ethyl acetate, methanol)

Rotary evaporator

Chromatography columns

Procedure:

o Extraction:

o Harvest the solid culture from the fermentation vessels.

o Extract the culture material exhaustively with ethyl acetate.

o Combine the ethyl acetate extracts and concentrate under reduced pressure using a
rotary evaporator to yield a crude extract.

» Silica Gel Column Chromatography:

o

Dissolve the crude extract in a minimal amount of a suitable solvent and apply it to a silica
gel column pre-equilibrated with a non-polar solvent (e.g., hexane).

o Elute the column with a stepwise or gradient solvent system of increasing polarity (e.g.,
hexane-ethyl acetate followed by ethyl acetate-methanol).

o Collect fractions and monitor by thin-layer chromatography (TLC) to identify those
containing PF-1163A.

o Pool the PF-1163A-containing fractions and concentrate.
e Sephadex LH-20 Column Chromatography:

o Dissolve the partially purified material in a suitable solvent (e.g., methanol) and apply it to
a Sephadex LH-20 column.

o Elute the column with the same solvent.
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o Collect fractions and analyze for the presence of pure PF-1163A.

o Combine the pure fractions and evaporate the solvent to obtain purified PF-1163A.

Solid FermentationD

Ethyl Acetate Extraction

( Crude Extract )

Silica Gel Column

Chromatography

( Partially Purified PF-llGSA)

:

Sephadex LH-20
Chromatography

Pure PF-1163A

Click to download full resolution via product page

General workflow for the purification of PF-1163A.

Antifungal Susceptibility Testing (Broth Microdilution)
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This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC)
of an antifungal agent against Candida albicans.

Materials:

e Candida albicans strain (e.g., ATCC 90028)

o RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

e PF-1163A stock solution in a suitable solvent (e.g., DMSO)

o Sterile 96-well microtiter plates

e Spectrophotometer or microplate reader

Procedure:

e Inoculum Preparation:

o Culture C. albicans on a suitable agar medium (e.g., Sabouraud Dextrose Agar) at 35°C
for 24 hours.

o Prepare a suspension of the yeast in sterile saline to match the turbidity of a 0.5
McFarland standard.

o Dilute the standardized suspension in RPMI 1640 medium to achieve a final inoculum
concentration of 0.5 x 10"3 to 2.5 x 10"3 CFU/mL in the microtiter plate wells.

e Drug Dilution:

o Prepare serial twofold dilutions of PF-1163A in RPMI 1640 medium in the 96-well plate.

o Include a drug-free well as a positive growth control and an uninoculated well as a
negative control.

e |noculation and Incubation:

o Add the prepared yeast inoculum to each well.
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o Incubate the plate at 35°C for 24-48 hours.

o MIC Determination:

o Determine the MIC as the lowest concentration of PF-1163A that causes a significant
inhibition of growth (e.g., 250% reduction in turbidity) compared to the positive control.
This can be assessed visually or by reading the optical density at a suitable wavelength
(e.g., 530 nm).

Ergosterol Biosynthesis Inhibition Assay

This protocol describes a method to assess the impact of PF-1163A on the sterol profile of
Saccharomyces cerevisiae.

Materials:
e Saccharomyces cerevisiae strain
e Yeast growth medium (e.g., YPD)
e PF-1163A
* Reagents for sterol extraction (e.g., alcoholic KOH, n-heptane)
o Derivatizing agent (e.g., BSTFA with 1% TMCYS)
o Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
e Yeast Culture and Treatment:
o Grow S. cerevisiae in liquid medium to mid-log phase.
o Treat the culture with PF-1163A at a desired concentration (and a solvent control).
o Continue incubation for a defined period.

o Sterol Extraction:

© 2025 BenchChem. All rights reserved. 8/10 Tech Support


https://www.benchchem.com/product/b15622924?utm_src=pdf-body
https://www.benchchem.com/product/b15622924?utm_src=pdf-body
https://www.benchchem.com/product/b15622924?utm_src=pdf-body
https://www.benchchem.com/product/b15622924?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15622924?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

[e]

Harvest the yeast cells by centrifugation.

o

Saponify the cell pellet with alcoholic KOH.

[¢]

Extract the non-saponifiable lipids (sterols) with n-heptane.

o

Evaporate the n-heptane to dryness.

o Derivatization and GC-MS Analysis:

o Derivatize the dried sterol extract to form trimethylsilyl (TMS) ethers using a derivatizing
agent.

o Analyze the derivatized sample by GC-MS to separate and identify the different sterols
based on their retention times and mass spectra.

o Compare the sterol profiles of the PF-1163A-treated and control samples to identify the
accumulation of precursors (e.g., 4,4-dimethylzymosterol) and the reduction of ergosterol.

Conclusion

PF-1163A stands out as a promising antifungal agent with a well-defined and specific
mechanism of action. Its origin from a Penicillium species and its unique biosynthetic pathway
involving a noncanonical PKS-NRPS hybrid enzyme highlight the vast and underexplored
chemical diversity within the fungal kingdom. The detailed protocols provided in this guide offer
a framework for researchers to further investigate PF-1163A and related compounds, paving
the way for the development of new and effective antifungal therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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